8-溴-2'-脱氧腺苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

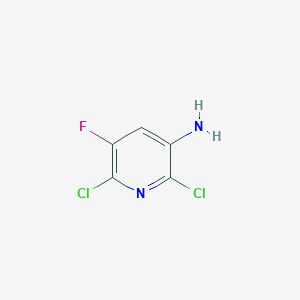

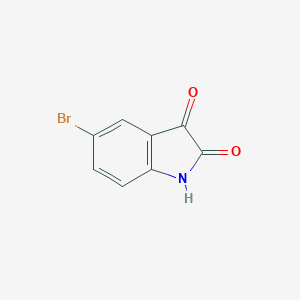

8-Bromo-2’-deoxyadenosine is an analogue of 2’-deoxyadenosine where the hydrogen in position 8 of the adenine nucleobase has been replaced by bromine . It is a brominated DNA adduct generated by human DNA polymerases .

Synthesis Analysis

The synthesis of 8-Bromo-2’-deoxyadenosine involves bromination of unprotected 2-amino-2’-deoxyadenosine with Br2/AcOH/AcONa to give 2-amino-8-bromo-2’-deoxyadenosine . The brominated derivative is then converted to 8-alkynylated 2-amino-2’-deoxyadenosines by a palladium-catalyzed Sonogashira cross-coupling reaction via microwave assistance .Molecular Structure Analysis

The molecular formula of 8-Bromo-2’-deoxyadenosine is C10H12BrN5O3 . Its molecular weight is 330.14 g/mol . The IUPAC name is (2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol .Chemical Reactions Analysis

The UV photolysis of 8-bromo-2’-deoxyadenosine has been investigated in different solvents and in the presence of additives like halide anions . Photolytic cleavage of the C-Br bond leads to the formation of the C8 radical .Physical And Chemical Properties Analysis

8-Bromo-2’-deoxyadenosine has a density of 2.3±0.1 g/cm3, a boiling point of 671.0±65.0 °C at 760 mmHg, and a flash point of 359.6±34.3 °C . It has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 2 freely rotating bonds .科学研究应用

Photochemical Studies

8-Bromo-2’-deoxyadenosine is used in photochemical studies to understand the behavior of nucleic acids upon exposure to UV light. The UV photolysis of this compound has been investigated in various solvents, leading to the formation of the C8 radical. This research is crucial for understanding DNA damage and repair mechanisms .

Cyclopurine Lesions

Researchers use 8-Bromo-2’-deoxyadenosine to study cyclopurine lesions, which are a type of DNA damage. The compound’s photolytic cleavage results in the formation of cyclopurine residues, providing insights into the effects of oxidative stress on DNA .

Radical Reactions

The compound is pivotal in studying radical reactions, such as hydrogen abstraction and cyclization. These studies are significant for modeling the chemical processes that occur in DNA during oxidative stress and for developing potential therapeutic interventions .

Synthesis of DNA Analogs

8-Bromo-2’-deoxyadenosine serves as a precursor in the synthesis of DNA analogs. These analogs are used for structural and functional studies of DNA and RNA, aiding in the development of new drugs and therapeutic strategies .

Crystallography

In crystallography, 8-Bromo-2’-deoxyadenosine is utilized for structural studies of oligonucleotides. Its photolabile nature makes it an ideal candidate for cross-linking studies, which are essential for understanding the three-dimensional structure of DNA and RNA .

Antitumor Research

The compound is used in antitumor research to study DNA base damage by antitumor agents. Understanding the interaction between 8-Bromo-2’-deoxyadenosine and antitumor agents can lead to the development of more effective cancer treatments .

Oxidative Stress Biomarkers

8-Bromo-2’-deoxyadenosine is also used in the identification and quantification of biomarkers for oxidative stress. This application is vital for diagnosing and monitoring diseases related to oxidative damage .

Drug Development

Finally, 8-Bromo-2’-deoxyadenosine is instrumental in drug development, particularly in the design of nucleoside analogs that can interfere with DNA replication in pathogens or cancer cells, offering a pathway to new treatments .

作用机制

Target of Action

8-Bromo-2’-deoxyadenosine is a modified 2’-deoxyadenosine having a bromo substituent at position 8 of the adenosine ring system . It is a purine nucleoside analog and its primary targets are indolent lymphoid malignancies .

Mode of Action

The compound interacts with its targets primarily through the inhibition of DNA synthesis and induction of apoptosis . The UV photolysis of 8-bromo-2′-deoxyadenosine leads to the formation of the C8 radical .

Biochemical Pathways

The major biochemical pathway involves the photolytic cleavage of the C-Br bond, leading to the formation of the C8 radical . In methanol, subsequent hydrogen abstraction from the solvent is the main radical reaction . In water or acetonitrile, intramolecular hydrogen abstraction from the sugar moiety, to give the c5′ radical, is the major path .

Result of Action

The C5′ radical undergoes a cyclization reaction on the adenine and gives the aminyl radical . Steady-state photolysis studies in acetonitrile have shown the conversion of 8-bromo-2′-deoxyadenosine to 5′,8-cyclo-2′-deoxyadenosine .

Action Environment

The action of 8-Bromo-2’-deoxyadenosine is influenced by environmental factors such as the presence of additives like halide anions and the type of solvent used . For instance, the UV photolysis of 8-bromo-2′-deoxyadenosine has been investigated in different solvents .

未来方向

The synthesis of 8-Bromo-2’-deoxyadenosine has been improved with significantly improved yields and ease of isolation . The conversion of 8-bromo-2’-deoxyadenosine to 5’,8-cyclo-2’-deoxyadenosine in 65% yield and in a diastereoisomeric ratio has been shown in steady-state photolysis in acetonitrile .

属性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIVXMQFIQOGE-KVQBGUIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2'-deoxyadenosine | |

CAS RN |

14985-44-5 |

Source

|

| Record name | 8-Bromo-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)